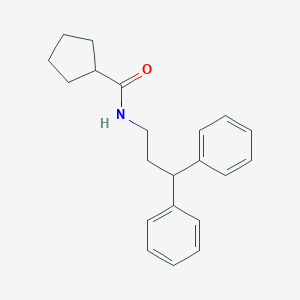![molecular formula C19H20N2O2 B258782 N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B258782.png)
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide, also known as DBZ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DBZ belongs to the class of benzoxazoles, which are known for their diverse biological activities.
Mecanismo De Acción
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide works by binding to amyloid fibrils and inducing fluorescence, which can be detected using various imaging techniques. The binding of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide to amyloid fibrils also disrupts their structure, leading to their degradation. In photodynamic therapy, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide works by generating reactive oxygen species upon exposure to light, which can cause cell death in cancer cells. The exact mechanism of action of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide as a drug delivery system is still under investigation.
Biochemical and Physiological Effects:
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to have low toxicity and is well-tolerated in vivo. It has been demonstrated to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. In addition, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its potential fluorescence can interfere with other imaging techniques and may require specialized equipment for detection. Additionally, the exact mechanism of action of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide as a drug delivery system is still under investigation, which may limit its use in this application.
Direcciones Futuras
There are several future directions for N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide research, including further investigation of its potential use as a fluorescent probe for the detection of amyloid fibrils, as well as its use as a photosensitizer for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide as a drug delivery system and to optimize its effectiveness. Finally, the potential anti-inflammatory and antioxidant properties of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide warrant further investigation for their potential therapeutic benefits.
Métodos De Síntesis
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide can be synthesized by the reaction of 2-amino-5-dimethylaminobenzoxazole with 2,4-dimethylbenzoyl chloride in the presence of triethylamine. The reaction yields N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a fluorescent probe for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has also been used as a photosensitizer for photodynamic therapy, a non-invasive treatment for cancer. Additionally, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has been studied for its potential use as a drug delivery system, due to its ability to target specific tissues and cells.
Propiedades
Nombre del producto |
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide |
|---|---|
Fórmula molecular |
C19H20N2O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide |
InChI |
InChI=1S/C19H20N2O2/c1-4-5-18(22)20-14-7-9-17-16(11-14)21-19(23-17)15-8-6-12(2)10-13(15)3/h6-11H,4-5H2,1-3H3,(H,20,22) |
Clave InChI |
ZWMGDNNEYDLWDA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)C)C |
SMILES canónico |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)
![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)


![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B258715.png)
![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)


![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)